

# Delcasertib comparative efficacy other cardioprotective agents

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## Compound Focus: Delcasertib

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## Delcasertib at a Glance

The table below summarizes key information on **delcasertib** based on the available clinical data.

Aspect	Details on Delcasertib
Drug Class	Peptidic, selective delta-protein kinase C ( $\delta$ -PKC) inhibitor [1]
Mechanism of Action	Inhibits $\delta$ -PKC translocation, preventing necrosis and apoptosis during reperfusion injury in preclinical models [1].
Intended Indication	Adjunct therapy to reduce infarct size in patients with ST-elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI) [2] [3].

| **Clinical Trial (PROTECTION AMI)** | **Phase:** IIb **Design:** Multicentre, double-blind, randomized, placebo-controlled **Patients:** 1,010 with anterior STEMI **Doses:** 50, 150, or 450 mg/h intravenous infusion vs. placebo [2] [3] || **Efficacy Outcome** | **Primary Endpoint (Infarct size):** No significant difference vs. placebo across all doses [2] [4] [3]. **Secondary Endpoints (LVEF, ST-segment recovery, clinical events):** No significant difference vs. placebo [2] [3]. || **Conclusion** | Selective inhibition of  $\delta$ -PKC with **delcasertib** did not reduce biomarkers of myocardial injury in patients treated with contemporary standard of care [2]. |

## Detailed Experimental Protocol from Clinical Trial

For researchers designing similar studies, here is the detailed methodology from the key **delcasertib** trial [2] [3]:

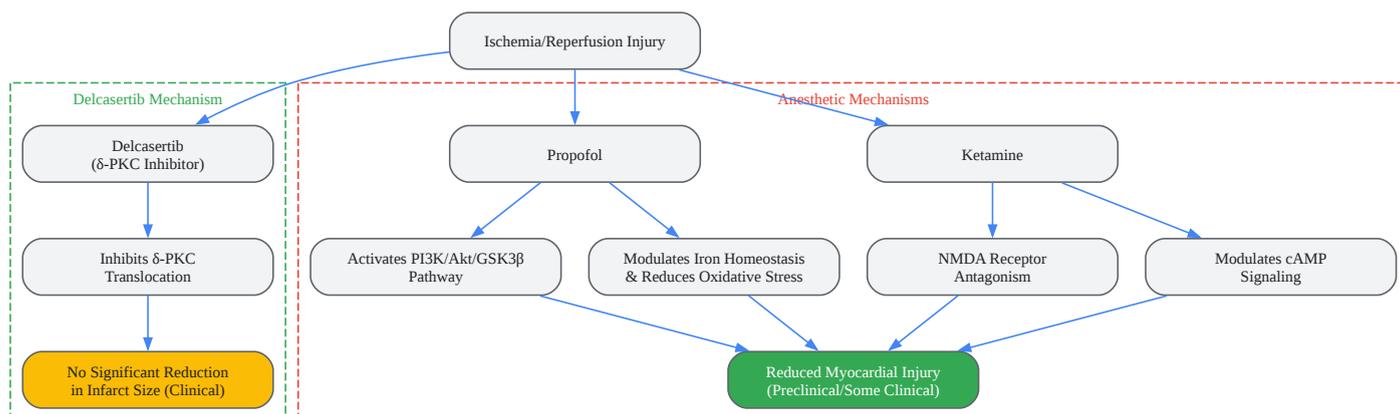
- **Patient Population:** Patients presenting within 6 hours of symptom onset and undergoing primary PCI for acute anterior STEMI. A smaller, exploratory cohort of patients with inferior STEMI was also included.
- **Randomization & Dosing:** Patients were randomized to receive either a placebo or one of three doses of **delcasertib** (50, 150, or 450 mg/h). The infusion was initiated intravenously before the PCI procedure and continued for approximately 2.5 hours.
- **Primary Endpoint:** Infarct size, measured by the area under the curve (AUC) for creatine kinase MB fraction.
- **Secondary Endpoints:** Included other measures of infarct size, electrocardiographic ST-segment recovery, left ventricular ejection fraction (LVEF) at 3 months, and adjudicated clinical endpoints (death, heart failure, serious ventricular arrhythmias).

## Insights on Other Cardioprotective Mechanisms

While a direct "head-to-head" comparison is not available, the search results highlight other cardioprotective agents and approaches with differing mechanisms. This contrast may be useful for your research context.

- **Anesthetic-mediated Cardioprotection:** Certain intravenous and volatile anesthetics have demonstrated cardioprotective properties in preclinical and some clinical studies, primarily in the context of cardiac surgery [5].
  - **Propofol:** Acts through activation of the **PI3K/Akt/GSK3β** survival pathway, regulation of iron homeostasis to reduce oxidative stress, and has intrinsic antioxidant properties [5].
  - **Ketamine:** Provides cardioprotection through **NMDA receptor antagonism**, modulation of cAMP signaling, and anti-inflammatory effects [5].
- **Traditional Cardioprotective Agents:** Drugs like **beta-blockers (BBs)**, **angiotensin-converting enzyme inhibitors (ACEIs)**, and **angiotensin receptor blockers (ARBs)** are investigated for primary prevention of cardiotoxicity in cancer patients receiving chemotherapy like trastuzumab. However, a recent meta-analysis found that their routine prophylactic use did not significantly reduce cardiotoxicity occurrence compared to controls [6].

The following diagram illustrates the contrasting mechanisms of action between **delcasertib** and the anesthetic agents discussed.



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## Conclusion and Research Implications

The clinical data for **delcasertib** demonstrates that despite a strong mechanistic rationale and positive preclinical results, targeting  $\delta$ -PKC inhibition as an adjunct to PCI in STEMI patients was not effective in a large, randomized controlled trial [2] [3]. This highlights the well-known challenge of translating cardioprotective strategies from the laboratory to the clinical setting.

Further research into cardioprotection may need to focus on:

- **Patient Selection:** Identifying sub-populations that might benefit from specific mechanisms.
- **Combination Therapies:** Targeting multiple pathways involved in ischemia-reperfusion injury.
- **Alternative Mechanisms:** Exploring other well-evidenced pathways, such as those engaged by anesthetic preconditioning [5].

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## References

1. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY delcasertib [guidetopharmacology.org]
2. Inhibition of delta-protein kinase C by delcasertib as an ... [pubmed.ncbi.nlm.nih.gov]
3. Novel Drug Produces Negative Results in Reducing Heart ... [acc.org]
4. Inhibition of delta-protein kinase C by delcasertib as an ... [scholars.duke.edu]
5. Frontiers | Anesthetic-mediated cardioprotection: from molecular... [frontiersin.org]
6. for the Primary Prevention of... Cardioprotective Agents [pmc.ncbi.nlm.nih.gov]

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